molecular formula C18H15F2N3O3 B5368447 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide

Katalognummer B5368447
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: FFULAOIJAMRSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide, commonly known as DPF-1181, is a novel cannabinoid receptor 1 (CB1) antagonist. It is a potent and selective CB1 antagonist that has been developed for potential therapeutic use in various diseases and disorders.

Wirkmechanismus

DPF-1181 acts as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which means that it blocks the activity of this compound receptors in the brain and peripheral tissues. This compound receptors are involved in regulating various physiological processes, including appetite, metabolism, and pain perception. By blocking this compound receptors, DPF-1181 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPF-1181 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing food intake and body weight, improving glucose tolerance, reducing drug-seeking behavior, and modulating pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DPF-1181 is its potency and selectivity as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which makes it a useful tool for studying the role of this compound receptors in various physiological processes. However, one limitation of DPF-1181 is its relatively short half-life, which may limit its utility in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on DPF-1181. One area of interest is its potential therapeutic applications in obesity, diabetes, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of DPF-1181 and its effects on various physiological processes. Finally, there is a need for the development of more potent and longer-lasting N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonists for use in preclinical and clinical studies.

Synthesemethoden

DPF-1181 is synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with 2-bromo-3-chloropyridine to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(2-bromoethyl)-5-ethylisoxazole-4-carboxylic acid to form DPF-1181.

Wissenschaftliche Forschungsanwendungen

DPF-1181 has been extensively studied for its potential therapeutic applications in various diseases and disorders, including obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in animal models of diabetes. Additionally, DPF-1181 has been found to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-ethyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3/c1-2-13-9-16(26-23-13)17(24)22-10-11-4-3-7-21-18(11)25-15-6-5-12(19)8-14(15)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFULAOIJAMRSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.